Core Replacement: Pyrrolopyridazine vs. Pyrrolotriazine in DGAT1 Inhibitor Scaffold Optimization
In a DGAT1 inhibitor discovery program, researchers directly compared the pyrrolotriazine core of the original lead molecule with a pyrrolopyridazine core. The core scaffold replacement from pyrrolotriazine to pyrrolopyridazine provided an increase in inhibitory potency [1]. Subsequent optimization of the C7 propyl group and replacement of the C6 ester with five-membered heterocyclic rings yielded analogs with DGAT1 IC₅₀ values ranging from >10 μM to 48 nM [1]. This demonstrates that the pyrrolopyridazine core confers intrinsically superior potency relative to the pyrrolotriazine analog in the same target context.
| Evidence Dimension | DGAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Optimized pyrrolopyridazine analogs: IC₅₀ down to 48 nM |
| Comparator Or Baseline | Pyrrolotriazine core lead molecule (IC₅₀ not specified, but described as lower potency than pyrrolopyridazine replacement) |
| Quantified Difference | Core replacement provided an increase in potency; optimized derivatives achieved 48 nM vs. >10 μM for initial analogs |
| Conditions | DGAT1 enzyme inhibition assay |
Why This Matters
This direct scaffold comparison provides quantitative justification for selecting pyrrolopyridazine over pyrrolotriazine in DGAT1-targeted programs.
- [1] Fox, B. M.; Iio, K.; Li, K.; Choi, R.; Inaba, T.; Jackson, S.; Sagawa, S.; Shan, B.; Tanaka, M.; Yoshida, A.; Kayser, F. Discovery of pyrrolopyridazines as novel DGAT1 inhibitors. Bioorg. Med. Chem. Lett. 2010, 20(20), 6030–6033. View Source
